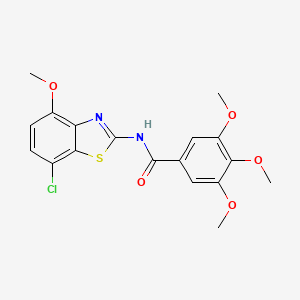

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a heterocyclic benzamide derivative characterized by a benzothiazole core substituted with a 7-chloro and 4-methoxy group, linked to a 3,4,5-trimethoxybenzamide moiety.

Properties

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O5S/c1-23-11-6-5-10(19)16-14(11)20-18(27-16)21-17(22)9-7-12(24-2)15(26-4)13(8-9)25-3/h5-8H,1-4H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLKUHIKYOTGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Chlorination and Methoxylation: The benzothiazole intermediate is then chlorinated and methoxylated to introduce the chloro and methoxy groups at the 7 and 4 positions, respectively.

Coupling with Trimethoxybenzamide: The final step involves coupling the chlorinated and methoxylated benzothiazole with 3,4,5-trimethoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen or other substituents.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

Oxidation: Hydroxylated derivatives of the original compound.

Reduction: Dechlorinated or hydrogenated derivatives.

Substitution: New compounds with various substituents replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its benzothiazole moiety is known for its antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Moieties

Key structural variations among benzothiazole-based derivatives include substituents on the benzothiazole ring and the nature of the linked amide/sulfonamide group. For example:

- N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (): Substitutes 7-chloro with 7-methyl, reducing polarity and possibly improving membrane permeability .

Table 1: Structural and Physical Properties of Benzothiazole Derivatives

| Compound Name | Substituents on Benzothiazole | Melting Point (°C) | Key Structural Features |

|---|---|---|---|

| Target Compound | 7-Cl, 4-OCH₃ | Not reported | High electronegativity from Cl and OCH₃ |

| N-(4,6-Dichlorobenzo[d]thiazol-2-yl)-... | 4-Cl, 6-Cl | Not reported | Increased halogen content for enhanced reactivity |

| N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-... | 4-OCH₃, 7-CH₃ | Not reported | Reduced polarity due to methyl group |

Heterocyclic Benzamide Derivatives

Compounds with alternative heterocycles linked to the 3,4,5-trimethoxybenzamide group exhibit distinct physicochemical and biological profiles:

- N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (): Features a benzimidazole core with a cyano group, contributing to a higher melting point (247–250°C) due to increased hydrogen-bonding capacity .

- N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (): Incorporates a thiazole ring with a 4-chlorophenyl group, likely enhancing π-π stacking interactions in biological targets .

Table 2: Comparison of Heterocyclic Benzamide Derivatives

| Compound Name | Heterocycle Core | Melting Point (°C) | Notable Features |

|---|---|---|---|

| Target Compound | Benzothiazole | Not reported | Combines chloro and methoxy for balanced lipophilicity |

| N-(5(6)-Cyanobenzimidazol-2-yl)-... | Benzimidazole | 247–250 | Cyano group enhances polarity and stability |

| N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-... | Thiazole | Not reported | Chlorophenyl group for hydrophobic interactions |

Physicochemical Properties

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The compound is synthesized through established organic synthesis techniques involving the benzothiazole framework. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm structure and purity.

Antitumor Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

- Cell Lines Tested : A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).

- Methods : The MTT assay was utilized to evaluate cell proliferation inhibition. Flow cytometry assessed apoptosis and cell cycle arrest.

Results :

- The compound exhibited significant inhibition of cell proliferation in both A431 and A549 cell lines.

- At concentrations of 1, 2, and 4 µM, it promoted apoptosis and induced cell cycle arrest.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in reducing inflammatory markers:

- Inflammatory Cytokines Measured : IL-6 and TNF-α in RAW264.7 mouse macrophages.

Results :

- The compound significantly decreased the expression levels of these cytokines, indicating potential for dual-action therapy targeting both cancer and inflammation.

The underlying mechanisms by which this compound exerts its effects include:

- Inhibition of AKT and ERK Pathways : Western blot analysis revealed that the compound inhibits crucial signaling pathways involved in cell survival and proliferation.

- Induction of Apoptosis : Flow cytometry results indicated increased rates of apoptosis in treated cells compared to controls.

Case Studies

Several studies have investigated the biological activity of benzothiazole derivatives similar to this compound:

-

Study on Benzothiazole Derivatives :

- Objective : Evaluate anti-tumor effects.

- Findings : Compounds demonstrated significant anticancer activity against various cell lines with reduced inflammatory cytokine levels.

- : These derivatives could serve as candidates for developing new cancer therapies.

-

Research on Antibacterial Properties :

- Objective : Assess antimicrobial activity against Gram-positive bacteria.

- Findings : Some benzothiazole analogs exhibited stronger antibacterial activity than traditional antibiotics.

- : This suggests potential applications beyond oncology.

Data Summary Table

| Biological Activity | Cell Line Tested | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Antitumor Activity | A431 | 1, 2, 4 | Inhibition of proliferation |

| Antitumor Activity | A549 | 1, 2, 4 | Induction of apoptosis |

| Anti-inflammatory Activity | RAW264.7 | Variable | Decrease in IL-6 and TNF-α levels |

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Critical factors include:

- Temperature control : Reflux conditions (e.g., 80–100°C) for condensation reactions to ensure high yields .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol or ethyl acetate aids in crystallization .

- Catalysts/Reagents : Coupling agents like EDC/HOBt for amide bond formation and bases (e.g., triethylamine) to neutralize acidic byproducts .

- Purification : Column chromatography or preparative HPLC to isolate the compound with >95% purity .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and detect impurities (e.g., H NMR δ 7.86 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed 479.42 Da vs. calculated) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELX software .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and stability under thermal stress .

Advanced: How can researchers evaluate the biological activity of this compound against therapeutic targets?

- In Vitro Assays :

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or topoisomerases .

Advanced: What methodologies are employed to identify and validate biological targets for this compound?

- Target Fishing : Use cheminformatics tools (e.g., SwissTargetPrediction) to predict kinase or protease targets .

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., K values) for candidate proteins .

- CRISPR-Cas9 Knockout : Validate target relevance by observing reduced activity in gene-edited cell lines .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Substituent Variation : Compare analogues (e.g., halogen vs. methoxy groups) using in silico QSAR models and in vitro IC data (see Table 1 in ) .

- Bioisosteric Replacement : Replace the benzothiazole core with thienopyridine to modulate lipophilicity (e.g., ) .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., methoxy groups) via molecular alignment tools .

Advanced: How should researchers address contradictions in reported biological activity data?

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC variability across cell lines) to identify trends .

- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Orthogonal Assays : Confirm activity using complementary methods (e.g., SPR alongside enzymatic assays) .

Advanced: What methodologies assess the pharmacokinetic properties of this compound?

- Solubility Testing : Shake-flask method in PBS (pH 7.4) to determine aqueous solubility .

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .

Basic: How does the compound’s stability under varying conditions impact experimental design?

- Moisture Sensitivity : Store under inert gas (N) or desiccants to prevent hydrolysis .

- Oxidative Stability : Monitor via TGA; use antioxidants (e.g., BHT) in long-term storage .

- pH Stability : Test degradation kinetics in buffers (pH 1–10) to optimize formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.